methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide
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Overview
Description
Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . This compound belongs to the class of thiadiazines, which are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring. Thiadiazines have been studied for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of cyclopropylamine, carbon disulfide, and methyl chloroformate in the presence of a base to form the desired thiadiazine ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Scientific Research Applications
Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, metabolism, or gene expression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diverse pharmacological activities, including antimicrobial and antihypertensive properties.
4-Cyclopropyl-3,4-dihydro-2H-1,2,4-pyridothiadiazine dioxides: These compounds are studied for their potential as positive allosteric modulators of receptors.
6-Chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide: This compound has applications in medicinal chemistry and agrochemicals.
This compound stands out due to its unique cyclopropyl group, which may confer distinct chemical and biological properties compared to other thiadiazine derivatives .
Properties
Molecular Formula |
C8H10N2O4S |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylate |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)7-4-6(5-2-3-5)9-15(12,13)10-7/h4-5,9H,2-3H2,1H3 |
InChI Key |
GKPSAEIPBHCSEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NS(=O)(=O)NC(=C1)C2CC2 |
Origin of Product |
United States |
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